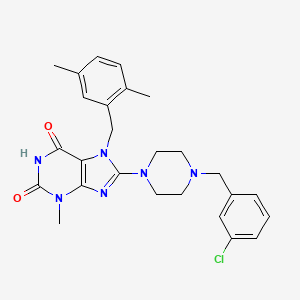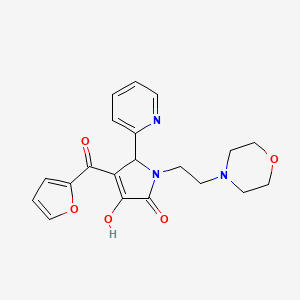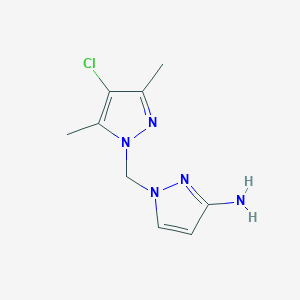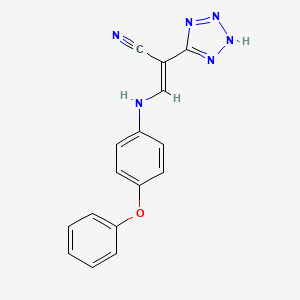
8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29ClN6O2 and its molecular weight is 493.01. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Affinity and Psychotropic Potential
Research into derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds structurally related to 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, has shown significant potential in the development of psychotropic medications. Specifically, studies have identified these compounds as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These receptors are key targets in the treatment of various psychiatric disorders due to their involvement in mood regulation. Notably, one derivative demonstrated antidepressant-like effects and anxiolytic-like activities in animal models, highlighting the therapeutic potential of these compounds in treating depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Antihistaminic Activity
The purine-2,6-dione derivatives have also been investigated for their antihistaminic properties. Research into similar structures has identified compounds with effective inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential applications in treating allergic reactions (Pascal et al., 1985).
Anti-Mycobacterial Activity
In the quest for new treatments against Mycobacterium tuberculosis, novel purine linked piperazine derivatives have been synthesized and shown to possess promising anti-mycobacterial activity. These compounds target MurB, disrupting the biosynthesis of peptidoglycan, which is crucial for the bacteria's survival. This research opens the door to the development of new therapeutic agents against tuberculosis (Konduri et al., 2020).
Anti-Asthmatic Properties
Further studies into derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione have explored their potential as antiasthmatic agents. These compounds have been synthesized and evaluated for vasodilator activity, indicating a promising direction for the development of new treatments for asthma (Bhatia et al., 2016).
Luminescent Properties and Electron Transfer
Piperazine substituted naphthalimide compounds, structurally related to the subject molecule, exhibit notable luminescent properties and photo-induced electron transfer capabilities. These findings suggest potential applications in the development of fluorescent probes and materials for electronic devices (Gan et al., 2003).
特性
IUPAC Name |
8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN6O2/c1-17-7-8-18(2)20(13-17)16-33-22-23(30(3)26(35)29-24(22)34)28-25(33)32-11-9-31(10-12-32)15-19-5-4-6-21(27)14-19/h4-8,13-14H,9-12,15-16H2,1-3H3,(H,29,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIIJAHQBGRRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-(2,5-dimethylbenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2662047.png)


![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2662053.png)

![(4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2662056.png)
![[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2662058.png)


![5-[2-(4-Chlorophenyl)diazenyl]-4-(2-furyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2662061.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2662064.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride](/img/structure/B2662066.png)
![1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2662067.png)